molecular formula C14H23NO5S B2753102 (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid CAS No. 2503155-10-8

(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid

Cat. No. B2753102
CAS RN: 2503155-10-8
M. Wt: 317.4
InChI Key: DVHNWQNGJCCFDS-DTPOWOMPSA-N
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Description

(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid, also known as N-Ethylamphetamine sulfate, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant effects. However,

Scientific Research Applications

Sulfur-Containing Amino Acids and Methylation Processes

Sulfur-containing compounds play pivotal roles in biochemical pathways and synthetic applications. For instance, S-adenosylmethionine (SAM) is recognized for its role as a major biological methyl donor in reactions catalyzed by methyltransferases, contributing to various biochemical syntheses such as cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, and polyamines. SAM's reactivity is attributed to the electrophilic character of carbon centers adjacent to its positively charged sulfur atom, which facilitates diverse chemical transformations (Fontecave, Atta, & Mulliez, 2004).

Catalytic Applications and Polymer Chemistry

In polymer chemistry, sulfuric acid derivatives are utilized as catalysts to enhance reaction rates and selectivity. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the utility of sulfur-containing catalysts in organic synthesis for producing high-yield compounds (Tayebi et al., 2011).

Material Science and Conductivity Enhancement

Sulfonated polymers, derived from reactions involving sulfuric acid, exhibit enhanced proton conductivity, making them valuable materials for applications in fuel cells and other devices requiring efficient charge transport. For example, sulfonated poly(ether-etherketone) and poly(4-phenoxybenzoyl-1,4-phenylene) have shown high proton conductivity, demonstrating the importance of sulfuric acid derivatives in modifying polymer properties for specific applications (Kobayashi et al., 1998).

Advanced Synthesis Techniques

Sulfur-containing compounds are central to advanced synthesis techniques, including the formation of carbon-sulfur bonds via alkene addition to oxidized ruthenium thiolate. This process exemplifies the role of sulfuric acid derivatives in facilitating complex chemical syntheses, contributing to the development of novel materials and molecules with specific functions (Grapperhaus, Venna, & Mashuta, 2007).

properties

IUPAC Name

(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4)/t13-,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHNWQNGJCCFDS-DTPOWOMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid

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